(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo reduction to form reactive intermediates, while the thiazolidinone ring may interact with specific proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Benzylidene derivatives: Compounds with a similar benzylidene moiety.
Naphthalene derivatives: Compounds with a similar naphthalene ring.
Uniqueness
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, including the thiazolidinone ring, the benzylidene moiety, and the naphthalene ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-9-8-12(10-16(17)22(25)26)11-18-19(24)21(20(27)28-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-11,23H/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJSZMVNMCGPW-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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